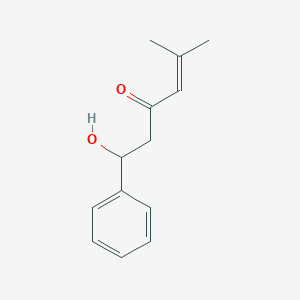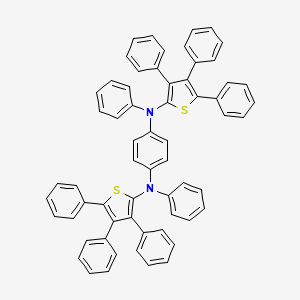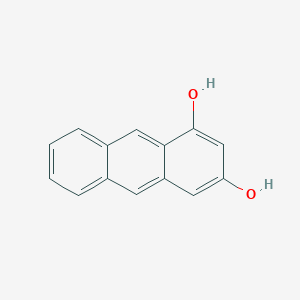
Anthracene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-1,3-diol is an organic compound derived from anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of two hydroxyl groups attached to the first and third positions of the anthracene ring. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-1,3-diol typically involves the hydroxylation of anthracene derivatives. One common method is the direct hydroxylation of anthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed hydroxylation, which provides a more selective and efficient route to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and catalysts, as well as reaction conditions, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Anthracene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroxyanthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Halogenated or alkylated anthracene derivatives.
Aplicaciones Científicas De Investigación
Anthracene-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives with unique photophysical properties.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for bioimaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic materials.
Mecanismo De Acción
The mechanism of action of anthracene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) under certain conditions, which can exert antimicrobial or anti-inflammatory effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy, where it generates ROS upon light activation to induce cell damage in targeted tissues.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-1,4-diol: Similar structure with hydroxyl groups at the first and fourth positions.
Anthracene-2,3-diol: Hydroxyl groups at the second and third positions.
9,10-Dihydroxyanthracene: Hydroxyl groups at the ninth and tenth positions.
Uniqueness
Anthracene-1,3-diol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and photophysical properties. This positioning allows for distinct interactions with molecular targets and different reaction pathways compared to other anthracene diols.
Propiedades
Número CAS |
433714-11-5 |
|---|---|
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
anthracene-1,3-diol |
InChI |
InChI=1S/C14H10O2/c15-12-6-11-5-9-3-1-2-4-10(9)7-13(11)14(16)8-12/h1-8,15-16H |
Clave InChI |
DHIZTSNACBVYPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=C(C=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


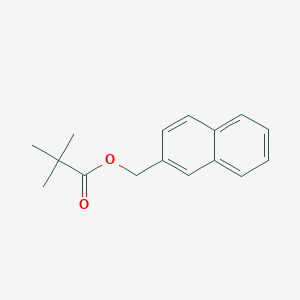
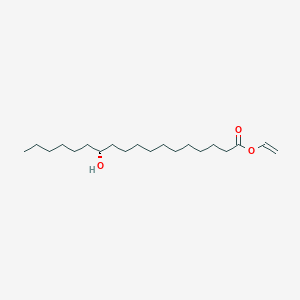
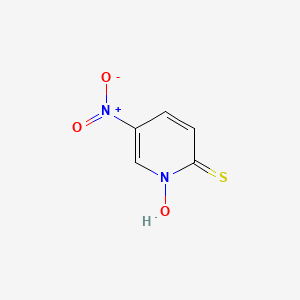
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)

![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
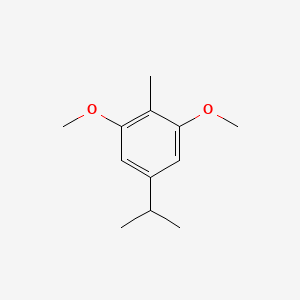
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
